N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052535-30-4
VCID: VC4233155
InChI: InChI=1S/C22H25F2N3OS.ClH/c1-5-26(6-2)10-11-27(21(28)19-16(23)8-7-9-17(19)24)22-25-18-13-14(3)12-15(4)20(18)29-22;/h7-9,12-13H,5-6,10-11H2,1-4H3;1H
SMILES: CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=C(C=CC=C3F)F.Cl
Molecular Formula: C22H26ClF2N3OS
Molecular Weight: 453.98

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride

CAS No.: 1052535-30-4

Cat. No.: VC4233155

Molecular Formula: C22H26ClF2N3OS

Molecular Weight: 453.98

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride - 1052535-30-4

Specification

CAS No. 1052535-30-4
Molecular Formula C22H26ClF2N3OS
Molecular Weight 453.98
IUPAC Name N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide;hydrochloride
Standard InChI InChI=1S/C22H25F2N3OS.ClH/c1-5-26(6-2)10-11-27(21(28)19-16(23)8-7-9-17(19)24)22-25-18-13-14(3)12-15(4)20(18)29-22;/h7-9,12-13H,5-6,10-11H2,1-4H3;1H
Standard InChI Key XXUKRSPOTIGMJT-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=C(C=CC=C3F)F.Cl

Introduction

Synthesis Pathway

The synthesis of benzamide derivatives containing benzo[d]thiazole moieties typically involves multi-step reactions. While specific synthesis details for this compound are unavailable in the provided data, a general outline can be inferred:

  • Preparation of Benzo[d]thiazole Derivative:

    • Starting with a substituted aniline derivative (e.g., 5,7-dimethylaniline), cyclization with sulfur-containing reagents (e.g., carbon disulfide) forms the benzo[d]thiazole core.

  • Introduction of Fluorinated Benzamide Moiety:

    • Reacting a fluorinated benzoyl chloride (e.g., 2,6-difluorobenzoyl chloride) with an amine precursor yields the benzamide structure.

  • Attachment of Diethylaminoethyl Chain:

    • Alkylation of the amine group on the benzo[d]thiazole moiety using diethylaminoethyl halides completes the structure.

  • Formation of Hydrochloride Salt:

    • Treating the final product with hydrochloric acid ensures conversion into its hydrochloride form for improved solubility.

Antimicrobial Activity

Compounds containing benzo[d]thiazole and benzamide scaffolds have demonstrated promising antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The fluorine atoms and diethylamino group may enhance lipophilicity and membrane permeability, factors critical for antimicrobial efficacy.

Anticancer Potential

Benzamide derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play roles in cancer progression. The benzo[d]thiazole moiety can facilitate binding to biological targets like DNA or proteins involved in cell proliferation.

Receptor Modulation

The compound's structure suggests potential activity as a ligand for G-protein coupled receptors (GPCRs) or ion channels due to its amine substituents and aromatic systems.

Analytical Characterization

To confirm the identity and purity of the compound, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR for proton environments.

    • 13C^{13}C NMR for carbon framework.

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~428 m/z.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (C=OC=O) and aromatic (C=CC=C) bonds.

  • Elemental Analysis:

    • Verification of molecular composition.

Research Applications

This compound could be explored in various research contexts:

  • Drug Discovery:

    • Screening against cancer cell lines such as MCF-7 or HeLa.

    • Testing antimicrobial efficacy against resistant bacterial strains.

  • Molecular Docking Studies:

    • Computational modeling to predict binding affinity to biological targets.

  • Pharmacokinetics:

    • Evaluating solubility, stability, and metabolic pathways using in vitro assays.

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